Taste Profile Complexity of gamma-GLU-PHE vs. gamma-GLU-TYR (Closest Structural Analog) in Sensory Evaluation
In a direct comparative sensory evaluation of γ-glutamyl dipeptides isolated from Comté cheese, γ-Glu-Phe exhibited a significantly more complex and intense taste profile compared to its closest structural analog γ-Glu-Tyr [1]. γ-Glu-Phe was characterized as brothy and slightly sour, salty, and metallic, while γ-Glu-Tyr was described as merely sour and salty—lacking the brothy and metallic dimensions [2]. This taste complexity difference is critical for applications requiring nuanced flavor modulation.
| Evidence Dimension | Taste profile complexity (qualitative sensory descriptors) |
|---|---|
| Target Compound Data | γ-Glu-Phe: brothy, slightly sour, salty, metallic (four distinct taste dimensions) |
| Comparator Or Baseline | γ-Glu-Tyr: sour and salty (two taste dimensions only) |
| Quantified Difference | Qualitatively more complex: 4 vs. 2 distinct taste dimensions; described as 'more intense and complex' |
| Conditions | Isolated γ-glutamyl dipeptides from Comté cheese; taste evaluation by trained sensory panel (Roudot-Algaron et al., 1994; confirmed by Sforza et al., 2009) |
Why This Matters
For flavor research and food product development, γ-Glu-Phe provides a multi-dimensional kokumi enhancement (brothy + sour + salty + metallic) that γ-Glu-Tyr cannot replicate, affecting selection for complex savory formulations.
- [1] Roudot-Algaron F, Kerhoas L, Le Bars D, Einhorn J, Gripon JC. Isolation of γ-glutamyl peptides from Comté cheese. Journal of Dairy Science, 1994, 77(5): 1161-1166. View Source
- [2] Sforza S, Cavatorta V, Lambertini F, et al. Accumulation of non-proteolytic aminoacyl derivatives in Parmigiano-Reggiano cheese during ripening. International Dairy Journal, 2009, 19(10): 582-587. DOI: 10.1016/j.idairyj.2009.04.004 View Source
